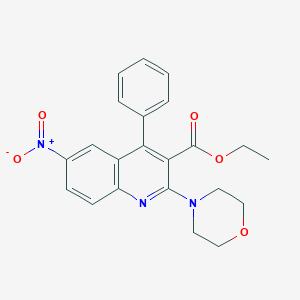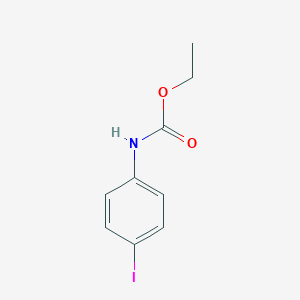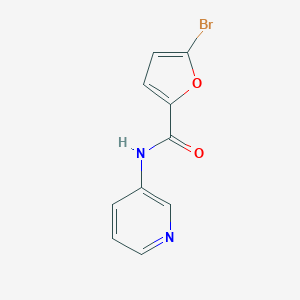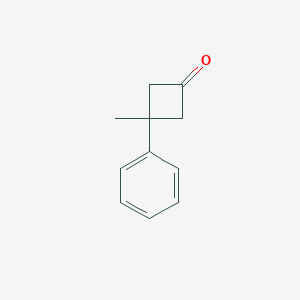
3-Methyl-3-phenylcyclobutan-1-one
Descripción general
Descripción
3-Methyl-3-phenylcyclobutan-1-one is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 g/mol. The InChI code for this compound is 1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-3-phenylcyclobutan-1-one are not fully detailed in the search results. It is known to be a liquid at room temperature . Further investigation may be required to obtain a comprehensive profile of its physical and chemical properties.Aplicaciones Científicas De Investigación
1. Antimicrobial Activities
Research has demonstrated that Schiff base ligands derived from thiazoles and cyclobutane rings, including structures related to 3-Methyl-3-phenylcyclobutan-1-one, exhibit significant antimicrobial activities. These compounds, along with their metal complexes, have shown efficacy against various microorganisms, including yeasts and bacteria (Yilmaz & Cukurovalı, 2003).
2. Nuclear Magnetic Resonance (NMR) Studies
The compound has been a subject of NMR studies, particularly focusing on its derivatives. These studies provide insights into the molecular structure and behavior of such compounds, contributing to a deeper understanding of their chemical properties (Takahashi, 1962).
3. Crystal Structure Analysis
The crystal structure of derivatives of 3-Methyl-3-phenylcyclobutan-1-one has been analyzed, offering valuable information for medicinal chemistry, especially regarding their antibacterial effects. Such studies are crucial for understanding the molecular geometry and potential pharmaceutical applications (Sarı et al., 2002).
4. Coordination Polymer and Photocycloaddition
Studies have explored the use of cyclobutane derivatives in the synthesis of coordination polymers and their photoreactivity. These compounds have applications in selective luminescence sensing and dye adsorption, indicating their potential in material science and sensor technology (Hu et al., 2015).
5. Ring-Opening Polymerization
The compound and its derivatives have been used in the study of anionic ring-opening polymerization, contributing to the field of polymer chemistry. This research provides insights into the polymerization mechanisms and the properties of the resulting polymers, which are significant for developing new materials (Matsumoto et al., 2000).
Safety And Hazards
3-Methyl-3-phenylcyclobutan-1-one is classified under GHS07 for safety. The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-methyl-3-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYQUHYCYKGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylcyclobutan-1-one | |
CAS RN |
151990-53-3 | |
| Record name | 3-methyl-3-phenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
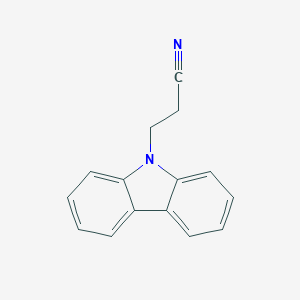

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
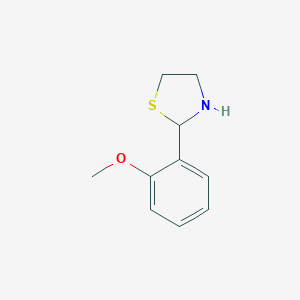
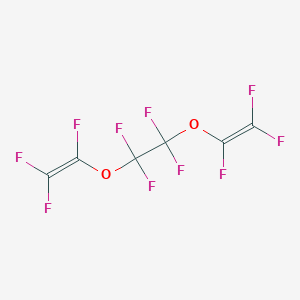
![2-[(Adamantan-1-ylmethyl)-amino]-ethanol](/img/structure/B187003.png)
